2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-27-14-15-30-23-13-12-21(17-22(23)25(27)29)26-24(28)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-13,17H,2,14-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKECTLQAQNBYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl derivative, followed by the formation of the oxazepine ring. Key steps include:
Formation of Biphenyl Derivative: This involves the coupling of two phenyl rings through a suitable catalyst.
Oxazepine Ring Formation: The oxazepine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The biphenyl derivative is then coupled with the oxazepine ring under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of high-throughput screening for reaction conditions can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. The inhibitory effects on cyclooxygenase (COX) enzymes are particularly noteworthy:
-
Inhibition of COX Enzymes : The compound has shown significant inhibitory activity against COX-2, which is crucial in the inflammatory process. In vitro assays indicated that it could suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammation .
Compound IC50 (μmol) Comparison 2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide 0.04 ± 0.09 Comparable to celecoxib (0.04 ± 0.01)
This suggests that the compound may serve as a potential lead for developing new anti-inflammatory drugs.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are critical in mitigating oxidative stress-related diseases. Preliminary studies suggest that derivatives of this compound exhibit strong radical scavenging activity, which could be beneficial in treating conditions associated with oxidative damage .
Pain Management
Given its anti-inflammatory properties, this compound holds promise for use in pain management therapies. Its mechanism of action through COX inhibition aligns with existing non-steroidal anti-inflammatory drugs (NSAIDs), providing a potential alternative with possibly fewer side effects.
Cancer Research
Emerging research indicates that compounds similar to this one may possess anticancer properties. The ability to inhibit specific pathways involved in cancer progression makes it a candidate for further investigation in oncology .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound through carrageenan-induced paw edema tests. Results demonstrated a significant reduction in edema compared to control groups .
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions with COX enzymes, supporting the hypothesis that this compound can effectively inhibit their activity .
- Comparative Analyses : Comparative studies with established anti-inflammatory agents like diclofenac and celecoxib have shown that this compound exhibits comparable or superior efficacy in certain assays .
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the oxazepine ring can interact with active sites or allosteric sites, modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural features, synthesis, and applications:
*Calculated based on assumed molecular formula C24H22N2O3.
Key Observations:
Compound 8 () incorporates a pyrimidine ring and dioxopiperidin group, enabling kinase inhibition and proteolysis-targeting chimera (PROTAC) applications, unlike the target compound’s simpler heterocycle .
Synthesis Strategies :
- The target compound and 4-(2-([1,1'-biphenyl]-4-yl)acetamido)phenylboronic acid () share a biphenyl-acetamide core but diverge in functionalization (boronic acid vs. benzoxazepin), impacting synthetic scalability and downstream applications .
- Compound 3ad () employs rhodium catalysis for annulation, contrasting with the target’s acid-amine condensation, highlighting versatility in acetamide synthesis .
Molecular Weight and Solubility: The target compound’s higher molecular weight (~386 g/mol) compared to 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide (283.32 g/mol) suggests reduced solubility, necessitating formulation optimization for in vivo studies .
Therapeutic Potential: Tubulin-binding analogs () imply the target compound may disrupt microtubule dynamics, a mechanism critical in cancer chemotherapy . Compound 8’s cereblon-targeting moiety demonstrates the acetamide scaffold’s adaptability in emerging therapeutic modalities like targeted protein degradation .
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of the compound is characterized by a biphenyl moiety and a tetrahydrobenzo[f][1,4]oxazepin structure. Here are some key chemical data points:
| Property | Value |
|---|---|
| Molecular Formula | C26H33N2O5 |
| Molecular Weight | 439.54 g/mol |
| CAS Number | 2216747-18-9 |
| SMILES | CCOC(=O)CCC(=O)NC@@HCc1ccc(cc1)c2ccccc2 |
Anticancer Properties
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro cytotoxicity : Compounds with similar structures have been tested against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Some derivatives showed IC50 values in the low micromolar range (e.g., IC50 = 0.096 μM for EGFR inhibition) .
The mechanisms underlying the anticancer effects of these compounds often involve:
- EGFR Inhibition : Many synthesized compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation.
- Multi-Kinase Inhibition : Certain derivatives act as multi-target inhibitors affecting various pathways involved in cancer progression .
Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of a series of tetrahydrobenzo derivatives similar to our compound. The results indicated significant cytotoxic effects on MCF7 and HepG2 cell lines with IC50 values ranging from 0.28 to 2.81 μM .
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to assess the binding affinity of these compounds to their targets. For example, a derivative was found to have a strong binding affinity towards EGFR with a calculated binding energy that correlated well with its biological activity .
Potential Therapeutic Applications
Given its biological activity profile, this compound may hold promise for therapeutic applications in:
- Cancer Treatment : As an EGFR inhibitor or multi-target kinase inhibitor.
Q & A
Q. How are mechanistic insights into biological activity validated?
- Gene knockout/knockdown : CRISPR-Cas9 models confirm target dependency in cellular pathways .
- Metabolomic profiling : LC-MS/MS identifies downstream metabolites and pathway perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
